Isobutylmalonyl dichloride

Description

Contextualization within Organic Dichloride Chemistry

Organic dichlorides are compounds containing two chlorine atoms. Within this broad category, acyl chlorides (or acid chlorides) are a highly significant subclass, characterized by the functional group -COCl. wikipedia.org These compounds are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom. fiveable.me This substitution dramatically increases the compound's reactivity. savemyexams.comsavemyexams.com The high electronegativity of both the oxygen and chlorine atoms bonded to the carbonyl carbon creates a significant partial positive charge on the carbon, making it an excellent electrophile and highly susceptible to nucleophilic attack. chemistrystudent.com

Acyl chlorides are among the most reactive of the carboxylic acid derivatives and are frequently used as starting materials for the synthesis of esters, amides, and acid anhydrides. wikipedia.orgsavemyexams.com Their reactions often proceed through a nucleophilic addition-elimination mechanism. savemyexams.comchemistrystudent.com

Isobutylmalonyl dichloride belongs to a specific group of acyl chlorides known as dicarbonyl dichlorides. It is derived from a dicarboxylic acid and features two acyl chloride functionalities. This dual reactivity allows it to act as a linker or to form cyclic structures and polymers in reactions with dinucleophiles. Its reactivity is characteristic of acyl chlorides, readily reacting with nucleophiles such as alcohols, amines, and water. savemyexams.comchemistrystudent.com

Structural Characteristics and Nomenclature within Malonic Acid Derivatives

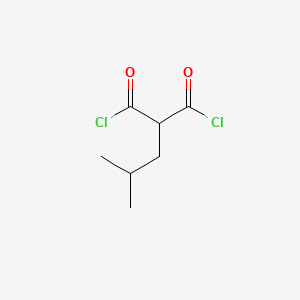

This compound is a derivative of malonic acid, which is the common name for propanedioic acid. nist.gov The parent structure without any substitution is malonyl dichloride (also known as propanedioyl dichloride). nih.gov The structure of this compound features a central carbon atom substituted with an isobutyl group (–CH₂CH(CH₃)₂) and two carbonyl chloride (–COCl) groups.

The systematic IUPAC name for the compound is 2-isobutylpropanedioyl dichloride . The nomenclature reflects its origin from propanedioic acid, with the "2-" indicating that the isobutyl substituent is located on the central carbon of the three-carbon chain.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀Cl₂O₂ nih.gov |

| Molecular Weight | 197.06 g/mol nih.gov |

| IUPAC Name | 2-isobutylpropanedioyl dichloride |

| CAS Number | 75956-48-8 |

| Parent Acid | Isobutylmalonic acid |

The presence of the isobutyl group influences the compound's physical properties, such as its solubility and steric profile, compared to the unsubstituted malonyl dichloride or other alkyl-substituted derivatives like diethylmalonyl dichloride.

Table 2: Comparison of Selected Malonyl Dichloride Derivatives

| Compound Name | Structure | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| Malonyl Dichloride | ClOC-CH₂-COCl | C₃H₂Cl₂O₂ nist.gov | 140.95 nist.gov |

| This compound | ClOC-CH(CH₂CH(CH₃)₂)-COCl | C₇H₁₀Cl₂O₂ nih.gov | 197.06 nih.gov |

| Diethylmalonyl Dichloride | ClOC-C(CH₂CH₃)₂-COCl | C₇H₁₀Cl₂O₂ nih.gov | 197.06 nih.gov |

Detailed research findings have identified this compound as a valuable reagent. For instance, it has been used in the synthesis of irreversible inhibitors for serine proteases. ulisboa.pt Furthermore, the isobutylmalonyl unit itself has been discovered as a novel extender unit in two distinct polyketide biosynthetic pathways within an endophytic Streptomyces species. rsc.org This extender unit, generated from L-valine, is crucial for the formation of natural products like germicidins (e.g., germicidin (B582966) F) and divergolides (e.g., divergolide C), highlighting the compound's significance in the field of natural product chemistry. rsc.org

Structure

3D Structure

Properties

CAS No. |

75956-48-8 |

|---|---|

Molecular Formula |

C7H10Cl2O2 |

Molecular Weight |

197.06 g/mol |

IUPAC Name |

2-(2-methylpropyl)propanedioyl dichloride |

InChI |

InChI=1S/C7H10Cl2O2/c1-4(2)3-5(6(8)10)7(9)11/h4-5H,3H2,1-2H3 |

InChI Key |

KZDYLDNWCHKFLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)Cl)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Isobutylmalonyl Dichloride and Its Precursors

Established Synthetic Routes for Isobutylmalonyl Dichloride

This compound is a reactive chemical intermediate, prized in organic synthesis for its ability to introduce the isobutylmalonyl moiety into molecules. Its synthesis begins with a corresponding dicarboxylic acid and employs classic chlorination chemistry.

The most direct and established method for preparing this compound is through the reaction of isobutylmalonic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation. smolecule.com The reaction involves the conversion of both carboxylic acid groups into highly reactive acyl chloride functional groups. This process is typically performed under anhydrous conditions, often with heating, and the excess volatile thionyl chloride can be removed by distillation at the end of the reaction. rsc.org The use of a catalyst, such as a catalytic amount of pyridine (B92270), can accelerate the reaction. rsc.org

The synthesis of acyl chlorides from carboxylic acids is a fundamental transformation in organic chemistry. rsc.org While thionyl chloride remains a popular and cost-effective choice, several other reagents have been developed, offering various advantages in terms of reactivity, selectivity, and reaction conditions. rsc.orgamericanpharmaceuticalreview.com These methods are broadly applicable to the synthesis of diacyl dichlorides like this compound.

Advances in this area include the use of oxalyl chloride, which often provides cleaner reactions and is useful for substrates sensitive to the harsher conditions of thionyl chloride. rsc.org Other chlorinating agents such as pivaloyl chloride, phthaloyl dichloride, and cyanuric chloride have also been employed. rsc.org More recently, methodologies focusing on milder conditions have emerged. For instance, visible-light photoredox catalysis represents a modern approach to generate acyl radicals from acyl chlorides for cross-coupling reactions, highlighting the ongoing innovation in the chemistry of this functional group. acs.org The choice of reagent depends on factors like the substrate's sensitivity, desired purity, and the scale of the reaction.

Table 1: Comparison of Common Chlorinating Agents for Acyl Chloride Synthesis

| Reagent | Formula | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂ | Neat or in solvent, often heated | Inexpensive, volatile byproducts (SO₂, HCl) are easily removed | Can require high temperatures, potential for side reactions |

| Oxalyl Chloride | (COCl)₂ | Inert solvent (e.g., CH₂Cl₂), often with DMF catalyst | Milder conditions, volatile byproducts (CO, CO₂, HCl) | More expensive than SOCl₂, toxic |

| Pivaloyl Chloride | (CH₃)₃CCOCl | Used in mixed anhydride (B1165640) methods | Can be used for specific applications like peptide coupling | Not a direct chlorinating agent in the same vein as SOCl₂ |

| Cyanuric Chloride | C₃N₃Cl₃ | Used with a base | Can function as an activating agent under neutral conditions | Produces solid byproducts |

Chemical Reactivity and Mechanistic Investigations of Isobutylmalonyl Dichloride

Nucleophilic Acyl Substitution Reactions

The presence of two acyl chloride moieties makes isobutylmalonyl dichloride highly susceptible to nucleophilic attack. The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is followed by the expulsion of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl group.

Amidation Reactions with Amines

This compound readily reacts with primary and secondary amines to form the corresponding N,N'-disubstituted isobutylmalonamides. chemguide.co.uklibretexts.orglibretexts.orgchemguide.co.uk The reaction proceeds via a nucleophilic acyl substitution mechanism where the nitrogen atom of the amine acts as the nucleophile. chemguide.co.uklibretexts.org The high reactivity of the acyl chloride typically leads to a vigorous, often exothermic, reaction. chemguide.co.uk To prevent the formation of amine hydrochlorides, which would render the amine non-nucleophilic, these reactions are commonly carried out in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrogen chloride byproduct. libretexts.org

The stoichiometry of the reaction is crucial; typically, two equivalents of the amine are required per equivalent of this compound. One equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the liberated HCl. Alternatively, one equivalent of the primary or secondary amine can be used in conjunction with one equivalent of a non-nucleophilic base. libretexts.org

| Amine Type | General Reactant | General Product |

|---|---|---|

| Primary Amine | R-NH₂ | N,N'-dialkyl-isobutylmalonamide |

| Secondary Amine | R₂NH | N,N,N',N'-tetraalkyl-isobutylmalonamide |

Esterification Reactions with Alcohols

The reaction of this compound with alcohols yields dialkyl isobutylmalonates. chemistrytalk.orgyoutube.comlibretexts.orglibretexts.org This esterification process also follows a nucleophilic acyl substitution pathway, with the oxygen atom of the alcohol serving as the nucleophile. chemistrytalk.orglibretexts.org These reactions are generally slower than amidation reactions due to the lower nucleophilicity of alcohols compared to amines. To enhance the reaction rate, a base such as pyridine is often added to act as a catalyst and to scavenge the HCl produced. chemistrytalk.org

The reactivity of the alcohol can influence the reaction conditions, with primary alcohols being more reactive than secondary alcohols, and tertiary alcohols being the least reactive due to steric hindrance. chemistrytalk.orgyoutube.comlibretexts.orglibretexts.org

| Alcohol Type | General Reactant | General Product |

|---|---|---|

| Primary Alcohol | R-OH | Dialkyl isobutylmalonate |

| Secondary Alcohol | R₂CH-OH | Di(sec-alkyl) isobutylmalonate |

Formation of Diverse Malonic Acid Derivatives

The high reactivity of this compound allows for the synthesis of a wide range of malonic acid derivatives. For instance, hydrolysis of the dichloride in the presence of water leads to the formation of isobutylmalonic acid. This reaction proceeds through the same nucleophilic acyl substitution mechanism, with water acting as the nucleophile. The initial product is a mixed anhydride (B1165640) which rapidly hydrolyzes to the dicarboxylic acid.

Furthermore, this compound can be utilized in the synthesis of various heterocyclic compounds and other complex organic molecules through reactions with appropriate difunctional nucleophiles. The ability to introduce the isobutylmalonyl moiety into different molecular scaffolds makes it a versatile building block in organic synthesis. The synthesis of diethyl isobutylmalonate from diethyl malonate and isobutyl bromide is a well-established procedure. guidechem.comprepchem.comnih.govnist.gov This product can then be hydrolyzed to isobutylmalonic acid. guidechem.com

Participation in Condensation Reactions

While this compound itself is generally too reactive for direct use in typical base-catalyzed condensation reactions, its derivatives, particularly isobutylmalonic acid and its esters, are key substrates in such transformations. A prominent example is the Knoevenagel-Doebner condensation. wikipedia.orgalfa-chemistry.comthieme.comasianpubs.orgorganic-chemistry.org

In the Knoevenagel-Doebner modification, isobutylmalonic acid can be reacted with aldehydes or ketones in the presence of a weak base, such as pyridine or piperidine. wikipedia.orgorganic-chemistry.org The reaction involves the formation of a carbanion at the α-carbon of the isobutylmalonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration and decarboxylation lead to the formation of an α,β-unsaturated carboxylic acid. alfa-chemistry.comasianpubs.org This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org

Mechanistic Studies of Isobutylmalonyl-Derived Inhibitors

The structural motif of a dicarboxylic acid, such as that found in isobutylmalonic acid, is a key feature in the design of various enzyme inhibitors. These inhibitors often function by mimicking the structure of a substrate, a transition state, or a product of an enzymatic reaction, thereby blocking the active site of the enzyme.

Inhibition of Serine Proteases (e.g., Thermolysin)

Thermolysin, a thermostable neutral metalloproteinase, serves as a model enzyme for studying the inhibition of serine proteases. nih.govnih.gov The active site of thermolysin contains a zinc ion that is crucial for its catalytic activity. kek.jp Inhibitors of thermolysin often contain functional groups that can coordinate with this zinc ion.

Research has shown that N-carboxymethyl dipeptides are potent inhibitors of thermolysin. nih.govacs.orgnih.gov These inhibitors act as transition-state analogues, with the carboxylate group of the N-carboxymethyl moiety coordinating to the active site zinc ion. nih.gov The binding of these inhibitors provides valuable insights into the enzyme's catalytic mechanism. nih.govnih.gov

Phosphonamidate-containing peptides are another class of powerful transition-state analogue inhibitors of thermolysin. nih.govduke.edunih.govacs.org X-ray crystallographic studies of thermolysin-phosphonamidate inhibitor complexes have revealed detailed interactions within the enzyme's active site. nih.govnih.gov These studies have shown that the phosphonyl oxygen atoms can interact with the zinc ion, mimicking the tetrahedral transition state of peptide bond hydrolysis. nih.gov

Based on these findings, a hypothetical isobutylmalonyl-derived inhibitor could be designed to target the active site of thermolysin. The two carboxylate groups of the isobutylmalonic acid moiety could potentially chelate the active site zinc ion, while the isobutyl group could occupy a hydrophobic pocket within the enzyme's active site, contributing to the binding affinity. The design of such inhibitors is a key strategy in the development of therapeutic agents. nih.gov

Kinetic and Spectroscopic Probes of Enzyme Inhibition Mechanisms

Following a comprehensive review of scientific literature, no specific research was found that details the use of this compound in kinetic or spectroscopic studies of enzyme inhibition. While the principles of these techniques are well-established for characterizing enzyme inhibitors, their specific application to this compound has not been documented in the available research.

Kinetic studies are fundamental to understanding how a compound inhibits an enzyme. These investigations typically involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor. By analyzing the resulting data, often through graphical methods like Lineweaver-Burk or Michaelis-Menten plots, researchers can determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and quantify the inhibitor's potency through parameters such as the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC_50). However, no such studies have been published for this compound.

Similarly, spectroscopic probes are powerful tools for investigating the direct interaction between a compound and an enzyme. Techniques such as fluorescence spectroscopy, circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy can provide insights into the binding of an inhibitor to an enzyme, any conformational changes that occur upon binding, and the specific amino acid residues involved in the interaction. The absence of published data indicates that these methods have not been applied to study the interaction of this compound with any specific enzyme targets.

Due to the lack of available research, it is not possible to provide detailed findings, data tables, or a mechanistic discussion on the enzyme inhibition properties of this compound. The highly reactive nature of acyl dichlorides suggests that if this compound were to interact with an enzyme, it would likely do so as a non-specific, irreversible inhibitor by reacting with nucleophilic residues on the protein surface. However, this is a theoretical consideration and has not been experimentally verified.

Applications in Advanced Organic Synthesis

Utilization as a Key Synthetic Intermediate for Organic Compounds

Acyl chlorides are powerful acylating agents, and isobutylmalonyl dichloride would be no exception. It could readily participate in reactions with a variety of nucleophiles, such as alcohols, amines, and carbanions, to introduce the isobutylmalonyl moiety into a target molecule. This would allow for the construction of more complex carbon skeletons and the introduction of functional handles for further chemical transformations.

Polymer Synthesis Applications (e.g., Polyesters, Polyamides)

One of the most significant potential applications of a diacid chloride like this compound is in the field of polymer chemistry. The two acyl chloride groups allow it to act as a monomer in polycondensation reactions.

In theory, the reaction of this compound with diols would lead to the formation of polyesters . The isobutyl group would introduce a degree of branching and steric bulk to the polymer backbone, which could influence properties such as solubility, glass transition temperature, and crystallinity.

Similarly, its reaction with diamines would yield polyamides . The resulting polymers would possess amide linkages, and the pendant isobutyl groups could disrupt inter-chain hydrogen bonding, potentially leading to polymers with increased solubility in organic solvents and lower melting points compared to their linear counterparts.

Precursor in Specialized Chemical Synthesis

The bifunctional nature of this compound also suggests its utility as a precursor in the synthesis of specialized chemical structures.

While no specific literature exists for the reaction of this compound, analogous diacid chlorides are known to react with sulfonamides to form N-acylsulfonamides. It is conceivable that this compound could react with primary or secondary sulfonamides to generate malonyl sulfamides. These compounds are of interest in medicinal chemistry due to their potential biological activities.

The isobutylmalonyl scaffold could be a valuable component in the synthesis of new pharmaceutical and agrochemical agents. The ability to react this compound with various nucleophiles would allow for the creation of a diverse library of compounds for screening. The isobutyl group could modulate the lipophilicity and steric profile of the final molecules, potentially influencing their biological activity and pharmacokinetic properties.

Role in Biosynthetic Pathways and Natural Product Chemistry

Isobutylmalonyl Extender Units in Polyketide Biosynthesis

Polyketides are a class of natural products synthesized by modular polyketide synthases (PKSs). The structural diversity of these compounds is largely determined by the selection of starter and extender units during their assembly. While malonyl-CoA and methylmalonyl-CoA are the most common extender units, the incorporation of "atypical" or "noncanonical" extender units, such as isobutylmalonyl-CoA, leads to novel molecular architectures and biological activities. nih.govnih.gov The use of such alternative building blocks is a key strategy employed by microorganisms to expand the chemical space of their secondary metabolites. riken.jprsc.org

Germicidins are a family of polyketide autoregulators produced by Streptomyces species. The biosynthesis of certain germicidin (B582966) analogues involves the incorporation of isobutylmalonyl-CoA as an extender unit. researchgate.net For instance, the biosynthesis of germicidin A has been shown to proceed from the condensation of isobutyryl-CoA with malonyl-CoA. nih.gov The germicidin synthase (Gcs), a type III PKS, exhibits broad substrate flexibility and can utilize various acyl-CoA starter units. While the canonical pathway involves common extender units, the promiscuity of the biosynthetic machinery allows for the incorporation of isobutylmalonyl-CoA, leading to structural variants like Germicidin F. This biocombinatorial approach, where different starter and extender units are mixed and matched, is a hallmark of polyketide biosynthesis. researchgate.net

The divergolides are a group of naphthoquinone ansamycin antibiotics. nih.gov The biosynthesis of these complex macrocycles also utilizes isobutylmalonyl-CoA as a key building block. researchgate.net The incorporation of this branched-chain extender unit is crucial for the formation of the characteristic structural features of divergolides, such as Divergolide C. The biosynthetic pathway of divergolides showcases the ability of PKS modules to recognize and incorporate less common extender units, thereby contributing to the significant structural diversity observed in this class of natural products. nih.govresearchgate.net

Reveromycins are polyketide natural products with a range of biological activities, including antifungal and anti-tumor effects. nih.govresearchgate.net The biosynthesis of reveromycins in Streptomyces sp. SN-593 involves the use of atypical extender units to construct its complex carbon skeleton. riken.jpresearchgate.net While the primary building blocks are malonyl-CoA and methylmalonyl-CoA, the reveromycin PKS has been shown to incorporate other, less common extender units. The flexibility of the acyltransferase (AT) domains within the reveromycin PKS allows for the selection and incorporation of these atypical units, which is a critical factor in generating the final complex structure of reveromycin. riken.jpnih.gov

Enzymatic Recognition and Incorporation of Isobutylmalonyl-CoA

The selection and incorporation of extender units are controlled by the acyltransferase (AT) domains of the PKS modules. nih.gov These domains exhibit specificity for particular acyl-CoA substrates. While most AT domains are specific for malonyl-CoA or methylmalonyl-CoA, some have evolved to recognize and utilize a broader range of substrates, including isobutylmalonyl-CoA. nih.govmdpi.com The enzymatic machinery responsible for generating these atypical extender units often involves homologues of crotonyl-CoA carboxylase/reductase (CCR). researchgate.net These enzymes catalyze the reductive carboxylation of α,β-unsaturated acyl-CoA precursors to generate the corresponding 2-alkylmalonyl-CoAs, such as isobutylmalonyl-CoA. nih.govresearchgate.net The ability of AT domains to incorporate these non-standard extenders can be exploited in synthetic biology approaches to generate novel polyketides with altered structures and potentially new biological activities. nih.govnih.gov

Table 1: Research Findings on Isobutylmalonyl Extender Units

| Natural Product Class | Key Biosynthetic Finding | Organism Example | Reference(s) |

|---|---|---|---|

| Germicidins | Incorporation of isobutylmalonyl-CoA as an extender unit contributes to structural diversity. | Streptomyces coelicolor | researchgate.netnih.gov |

| Divergolides | Isobutylmalonyl-CoA is a key building block in the biosynthesis of the macrocyclic core. | Streptomyces sp. | researchgate.net |

Structural Elucidation and Characterization of Isobutylmalonyl-Derived Natural Products

The identification and structural elucidation of natural products derived from isobutylmalonyl units rely on a combination of modern analytical techniques. researchgate.net High-resolution mass spectrometry (MS) is used to determine the molecular formula, while nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the carbon skeleton and the relative stereochemistry of the molecule. researchgate.netd-nb.info Techniques such as 1D and 2D NMR (e.g., COSY, HMQC, HMBC) are essential for piecing together the complex structures of these polyketides. mdpi.com In cases of novel compounds, chemical degradation or total synthesis may be required to confirm the proposed structure and determine the absolute stereochemistry. nih.gov The unique structural motifs introduced by the incorporation of isobutylmalonyl units often present interesting challenges and opportunities for structural characterization. researchgate.net

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| Isobutylmalonyl dichloride |

| Isobutylmalonyl-CoA |

| Germicidin F |

| Divergolide C |

| Reveromycin |

| Malonyl-CoA |

| Methylmalonyl-CoA |

| Germicidin A |

| Isobutyryl-CoA |

Analytical and Spectroscopic Characterization Techniques for Isobutylmalonyl Dichloride and Its Derivatives

Advanced Spectroscopic Methods for Structural Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for defining the carbon-hydrogen framework of a molecule. For isobutylmalonyl dichloride, both ¹H NMR and ¹³C NMR spectra would provide key structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the isobutyl group and the malonyl backbone. The chemical shifts are influenced by the electron-withdrawing nature of the two acyl chloride groups. The predicted signals, their multiplicities, and coupling constants are detailed in the table below.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The carbonyl carbons of the acyl chloride groups are expected to appear significantly downfield.

Interactive Table 1: Predicted NMR Spectroscopic Data for this compound

| Technique | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Assignment |

| ¹H NMR | ~ 0.9 - 1.1 | Doublet | -CH(CH₃)₂ |

| ¹H NMR | ~ 1.8 - 2.1 | Multiplet | -CH(CH₃)₂ |

| ¹H NMR | ~ 2.2 - 2.5 | Doublet | -CH₂-CH( |

| ¹H NMR | ~ 4.0 - 4.3 | Triplet | -CH(COCl)₂ |

| ¹³C NMR | ~ 22 | Singlet | -CH(CH₃)₂ |

| ¹³C NMR | ~ 28 | Singlet | -CH(CH₃)₂ |

| ¹³C NMR | ~ 45 | Singlet | -CH₂-CH( |

| ¹³C NMR | ~ 60 | Singlet | -CH(COCl)₂ |

| ¹³C NMR | ~ 170 | Singlet | -COCl |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by a very strong absorption band characteristic of the C=O stretching vibration in acyl chlorides. nist.gov Other key absorptions would include those from the C-H bonds of the isobutyl group.

Interactive Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~ 2870-2960 | Medium-Strong | C-H stretching (alkyl) |

| ~ 1780-1815 | Very Strong | C=O stretching (acyl chloride) |

| ~ 1370-1470 | Medium | C-H bending (alkyl) |

| ~ 650-800 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity. In the mass spectrum of this compound, the molecular ion peak would be expected, although it may be weak due to the compound's instability. The presence of two chlorine atoms would result in a characteristic isotopic pattern for chlorine-containing fragments. nist.govnih.gov

Interactive Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| [M]+ | Molecular ion |

| [M-Cl]+ | Loss of a chlorine atom |

| [M-COCl]+ | Loss of a chlorocarbonyl group |

| [C₄H₉]+ | Isobutyl cation |

Chromatographic and Separation Techniques for Purity Assessment

Chromatography is a fundamental technique for separating and purifying compounds, making it essential for assessing the purity of this compound. nih.govgoogle.com Given the reactive nature of acyl chlorides, direct analysis can be challenging, and derivatization is often employed to convert the analyte into a more stable form. nih.govresearchgate.netresearchgate.netacs.org

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds. libretexts.org However, the direct analysis of highly reactive acyl chlorides like this compound by GC can be problematic due to potential reactions with active sites in the injector or on the column. chromforum.org To circumvent this, derivatization is a common strategy. The acid chloride can be converted into a more stable and less reactive ester or amide prior to analysis.

For a hypothetical GC analysis, a non-polar or mid-polarity capillary column would likely be used, coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification of any impurities.

Interactive Table 4: Hypothetical Gas Chromatography (GC) Method for this compound (as a derivative)

| Parameter | Condition |

| Derivatizing Agent | Anhydrous alcohol (e.g., methanol (B129727) or ethanol) |

| Column | 5% Phenyl-methylpolysiloxane |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 50 °C, ramp to 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Carrier Gas | Helium or Nitrogen |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is another versatile technique for purity assessment. nih.govgoogle.com Similar to GC, the direct analysis of this compound by HPLC can be challenging due to its reactivity with common reversed-phase solvents like water and methanol. researchgate.netresearchgate.net Therefore, derivatization is a preferred approach. A common method involves reacting the acyl chloride with a UV-active derivatizing agent, such as a substituted aniline (B41778) or hydrazine, to produce a stable derivative that can be easily detected by a UV detector. nih.govgoogle.com

A reversed-phase C18 column would typically be used for the separation, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer.

Interactive Table 5: Hypothetical High-Performance Liquid Chromatography (HPLC) Method for this compound (as a derivative)

| Parameter | Condition |

| Derivatizing Agent | 2-Nitrophenylhydrazine |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Detector | UV at a specific wavelength for the derivative |

| Column Temperature | Ambient or slightly elevated |

Future Research Directions and Emerging Applications

Development of Novel Synthetic Strategies for Isobutylmalonyl Dichloride

The classical synthesis of acyl chlorides, including substituted malonyl dichlorides, typically involves the reaction of the corresponding dicarboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. For this compound, the precursor would be isobutylmalonic acid.

Future research in this area could focus on developing more sustainable and efficient synthetic methodologies. Key areas of exploration include:

Continuous Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer significant advantages over traditional batch methods. These advantages include enhanced safety by minimizing the accumulation of hazardous reagents, improved heat and mass transfer leading to higher yields and purity, and the potential for seamless integration into multi-step syntheses.

Catalytic Chlorination: Investigating novel catalytic systems for the conversion of isobutylmalonic acid to its dichloride derivative could reduce the reliance on stoichiometric amounts of aggressive chlorinating agents. Research could focus on developing catalysts that are more environmentally benign and can be easily recovered and recycled.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Batch Synthesis with Thionyl Chloride | Well-established, reliable | Use of hazardous reagents, potential for side reactions, batch-to-batch variability |

| Continuous Flow Synthesis | Improved safety, higher consistency, potential for automation | Higher initial equipment cost, requires process optimization |

| Catalytic Chlorination | Reduced waste, potentially milder reaction conditions | Catalyst development and screening required, catalyst deactivation |

| One-Pot Synthesis | Increased efficiency, reduced solvent usage | Compatibility of reaction conditions, potential for competing reactions |

Exploration of New Catalytic Transformations Involving this compound

Substituted malonyl dichlorides are reactive building blocks capable of undergoing a variety of chemical transformations. Future research is likely to explore new catalytic reactions involving this compound to construct novel molecular architectures.

Potential areas of investigation include:

Asymmetric Catalysis: Developing enantioselective catalytic reactions that utilize this compound to introduce stereogenic centers would be a significant advancement. This could involve the use of chiral catalysts to control the stereochemical outcome of reactions such as additions to prochiral nucleophiles.

Cross-Coupling Reactions: Exploring the use of this compound in transition metal-catalyzed cross-coupling reactions could open up new avenues for carbon-carbon and carbon-heteroatom bond formation. For instance, reactions with organometallic reagents could lead to the synthesis of novel ketone derivatives.

Polymerization Catalysis: Investigating the use of this compound as a monomer in catalytic polymerization reactions could lead to the development of new polyesters and other polymers with unique properties conferred by the isobutyl side chain.

Expanding Applications in Complex Molecule Synthesis

While direct applications of this compound in complex molecule synthesis are not widely documented, its derivatives, particularly esters like diethyl isobutylmalonate, are valuable intermediates. The malonic ester synthesis is a classic method for the preparation of substituted carboxylic acids, and this approach is readily applicable to the synthesis of molecules containing an isobutyl motif. nih.gov

Future research could focus on leveraging the reactivity of the dichloride itself for more direct and efficient synthetic routes. Potential applications include:

Natural Product Synthesis: The isobutylmalonyl moiety could serve as a key building block in the total synthesis of natural products that feature this structural unit. The dichloride's high reactivity could be harnessed to form key bonds early in a synthetic sequence.

Combinatorial Chemistry: The difunctional nature of this compound makes it an attractive scaffold for the construction of small molecule libraries for drug discovery. By reacting it with a diverse range of nucleophiles, a large number of distinct compounds can be rapidly synthesized.

Bioengineering Approaches for Enhanced Isobutylmalonyl-CoA Production

In the realm of biotechnology, isobutylmalonyl-CoA is a valuable precursor for the biosynthesis of various specialty chemicals and pharmaceuticals. Metabolic engineering and synthetic biology offer powerful tools to enhance the production of this key metabolite in microbial hosts like Escherichia coli and Saccharomyces cerevisiae.

Future research in this area will likely focus on the following strategies:

Increasing Precursor Supply: Engineering microbial strains to overproduce the precursors of isobutylmalonyl-CoA, such as isobutyryl-CoA and malonyl-CoA, is a critical step. This can be achieved by upregulating the expression of key enzymes in their biosynthetic pathways and downregulating competing metabolic pathways. mdpi.com

Enzyme Engineering: The enzymes responsible for the synthesis of isobutylmalonyl-CoA can be engineered to have improved catalytic efficiency and substrate specificity. Directed evolution and rational protein design are powerful techniques for creating superior enzyme variants.

Dynamic Metabolic Regulation: Implementing dynamic control systems that can sense the metabolic state of the cell and adjust gene expression accordingly can help to balance cellular metabolism and maximize the production of isobutylmalonyl-CoA. This can involve the use of biosensors that respond to the intracellular concentration of key metabolites. nih.govspringernature.com

Developing Novel Biosynthetic Pathways: Designing and implementing artificial metabolic pathways that can produce isobutylmalonyl-CoA more efficiently than natural pathways is a promising future direction. researchgate.net

A summary of key bioengineering strategies is provided in Table 2.

Table 2: Bioengineering Strategies for Enhanced Isobutylmalonyl-CoA Production

| Strategy | Approach | Desired Outcome |

|---|---|---|

| Precursor Supply Enhancement | Overexpression of upstream pathway enzymes, deletion of competing pathways | Increased availability of isobutyryl-CoA and malonyl-CoA |

| Enzyme Engineering | Directed evolution, rational protein design | Improved catalytic efficiency and specificity of enzymes in the isobutylmalonyl-CoA pathway |

| Dynamic Metabolic Regulation | Implementation of metabolite-responsive biosensors and genetic circuits | Balanced metabolic flux and optimized production |

| Novel Pathway Design | Introduction of synthetic or orthogonal metabolic routes | More efficient conversion of central metabolites to isobutylmalonyl-CoA |

Design of Next-Generation Enzyme Inhibitors and Biologically Active Compounds Based on Isobutylmalonyl Scaffolds

The isobutylmalonyl scaffold presents an interesting structural motif for the design of new enzyme inhibitors and other biologically active compounds. The dicarboxylic acid functionality allows for interactions with multiple binding sites within a protein, while the isobutyl group can provide hydrophobic interactions and influence the compound's pharmacokinetic properties.

Future research directions in this area include:

Structure-Based Drug Design: Utilizing the three-dimensional structures of target enzymes to design isobutylmalonyl-based inhibitors that can bind with high affinity and selectivity. Computational docking and molecular dynamics simulations can aid in the design process.

Fragment-Based Screening: Using isobutylmalonic acid or its simple derivatives as starting points for fragment-based drug discovery campaigns. Hits from these screens can then be elaborated to develop more potent and selective inhibitors.

Targeting Specific Enzyme Classes: The isobutylmalonyl scaffold may be particularly well-suited for targeting enzymes that have two adjacent binding pockets, such as certain proteases, kinases, or phosphatases. For instance, derivatives of malonic acid have been investigated as inhibitors of enzymes like CD73.

The development of novel bioactive compounds based on the isobutylmalonyl scaffold will require a multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological evaluation.

Q & A

Q. What are the standard synthetic routes for Isobutylmalonyl dichloride, and how can reaction conditions be optimized for high purity?

this compound is typically synthesized via the reaction of isobutylmalonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key parameters for optimization include:

- Temperature control : Maintaining 40–60°C to prevent side reactions (e.g., decomposition).

- Solvent selection : Anhydrous dichloromethane or toluene to minimize hydrolysis.

- Molar ratios : A 3:1 excess of chlorinating agent ensures complete conversion. Post-synthesis, purity is validated using gas chromatography (GC) or nuclear magnetic resonance (NMR) to confirm the absence of residual acid or solvent .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR identify structural integrity (e.g., peaks at δ 1.0–1.2 ppm for isobutyl CH₃ groups).

- Fourier-transform infrared (FTIR) : Confirm C=O (1750–1820 cm⁻¹) and C-Cl (550–850 cm⁻¹) bonds.

- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 195). Cross-referencing with databases like SciFinder ensures accurate spectral assignments .

Q. What safety protocols are critical when handling this compound in the lab?

- Ventilation : Use fume hoods to avoid inhalation of corrosive vapors.

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Spill management : Neutralize spills with sodium bicarbonate before disposal. Toxicity data from analogous dichlorides (e.g., paraquat dichloride) suggest acute exposure risks, necessitating strict adherence to Material Safety Data Sheet (MSDS) guidelines .

Advanced Research Questions

Q. How does this compound’s stability vary under different storage conditions, and what degradation products form?

Stability studies should assess:

- Temperature : Accelerated aging at 40°C vs. ambient conditions.

- Moisture : Hydrolysis to isobutylmalonic acid in humid environments.

- Light exposure : UV-Vis spectroscopy monitors photodegradation. Degradation pathways are identified via liquid chromatography-mass spectrometry (LC-MS), with quantification using calibration curves .

Q. What strategies resolve contradictions in reported reactivity data for this compound?

Discrepancies (e.g., varying yields in esterification reactions) may arise from:

Q. How can computational modeling predict this compound’s behavior in novel reaction systems?

Density functional theory (DFT) simulations:

- Calculate thermodynamic parameters (e.g., Gibbs free energy) for reaction feasibility.

- Map electrostatic potential surfaces to predict nucleophilic attack sites. Validation involves comparing predicted vs. experimental NMR shifts (±0.1 ppm tolerance) .

Methodological Guidance

Q. Designing a kinetic study for this compound’s hydrolysis: What parameters must be controlled?

- pH : Buffer solutions (e.g., phosphate, pH 7–9) to modulate reaction rates.

- Ionic strength : Adjust with NaCl to assess solvent effects.

- Sampling intervals : Quench aliquots at fixed times with cold methanol. Data is analyzed via pseudo-first-order kinetics, with Arrhenius plots for activation energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.